Agn-PC-0niady
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0niady is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Agn-PC-0niady involves several synthetic routes, including chemical, physical, and biosynthesis methods. The most common methods include:
Chemical Reduction: This method involves the reduction of silver salts using reducing agents such as sodium borohydride or hydrazine under controlled conditions.
Electrochemical Methods: These methods involve the electrochemical reduction of silver ions in an electrolyte solution to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reduction processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pH, and concentration of reactants .
Analyse Chemischer Reaktionen
Types of Reactions
Agn-PC-0niady undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silver oxide under specific conditions.
Reduction: It can be reduced back to its metallic form using strong reducing agents.
Substitution: This compound can participate in substitution reactions where ligands or functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are frequently used.
Substitution: Various ligands and functional groups can be introduced under controlled conditions, often using catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include silver oxide, metallic silver, and various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Agn-PC-0niady has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Agn-PC-0niady involves its interaction with molecular targets and pathways. In biological systems, it exerts its effects by:
Generating Reactive Oxygen Species (ROS): This leads to oxidative stress in microbial cells, resulting in their death.
Interacting with Cellular Components: The compound can bind to proteins and DNA, disrupting their normal functions.
Modulating Signaling Pathways: It can influence various cellular signaling pathways, leading to changes in cell behavior.
Vergleich Mit ähnlichen Verbindungen
Agn-PC-0niady can be compared with other similar compounds such as:
Agn-PC-0CUK9P: This compound has similar reactivity but differs in its affinity for certain molecular targets.
Agn-PC-0jrxgp: Another related compound with distinct structural and functional properties.
Uniqueness
This compound stands out due to its unique combination of stability, reactivity, and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its broad range of applications make it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
4597-86-8 |
---|---|
Molekularformel |
C12H12N2O2S |
Molekulargewicht |
248.30 g/mol |
IUPAC-Name |
N-methyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S/c1-14(12-9-5-6-10-13-12)17(15,16)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI-Schlüssel |
LVVICOXPQVAJMH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=N1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.